2-(Chloromethyl)-4-fluorobenzonitrile 2-(Chloromethyl)-4-fluorobenzonitrile
Brand Name: Vulcanchem
CAS No.: 1261742-22-6
VCID: VC4252474
InChI: InChI=1S/C8H5ClFN/c9-4-7-3-8(10)2-1-6(7)5-11/h1-3H,4H2
SMILES: C1=CC(=C(C=C1F)CCl)C#N
Molecular Formula: C8H5ClFN
Molecular Weight: 169.58

2-(Chloromethyl)-4-fluorobenzonitrile

CAS No.: 1261742-22-6

Cat. No.: VC4252474

Molecular Formula: C8H5ClFN

Molecular Weight: 169.58

* For research use only. Not for human or veterinary use.

2-(Chloromethyl)-4-fluorobenzonitrile - 1261742-22-6

Specification

CAS No. 1261742-22-6
Molecular Formula C8H5ClFN
Molecular Weight 169.58
IUPAC Name 2-(chloromethyl)-4-fluorobenzonitrile
Standard InChI InChI=1S/C8H5ClFN/c9-4-7-3-8(10)2-1-6(7)5-11/h1-3H,4H2
Standard InChI Key AZFKXOFHBHPDAL-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)CCl)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

2-(Chloromethyl)-4-fluorobenzonitrile is characterized by the following properties:

PropertyValue
Molecular FormulaC₈H₅ClFN
Molecular Weight169.58 g/mol
IUPAC Name2-(Chloromethyl)-4-fluorobenzonitrile
SMILESC1=CC(=C(C=C1F)CCl)C#N
InChI KeyAZFKXOFHBHPDAL-UHFFFAOYSA-N

The molecule features a benzene ring substituted with a chloromethyl group (-CH₂Cl) at the 2-position and a fluorine atom at the 4-position, adjacent to a nitrile group (-C≡N). This arrangement creates distinct electronic effects: the fluorine atom inductively withdraws electron density, while the nitrile group further polarizes the aromatic system, enhancing electrophilicity at the chloromethyl site .

Spectroscopic Characterization

  • ¹H NMR: Aromatic protons resonate at δ 7.2–7.8 ppm, while the chloromethyl group appears as a singlet near δ 4.5 ppm .

  • ¹³C NMR: The nitrile carbon is observed at ~115 ppm, with aromatic carbons appearing between 110–135 ppm .

  • Mass Spectrometry: The molecular ion peak ([M+H]⁺) is detected at m/z 169.0, with fragmentation patterns confirming the loss of Cl⁻ and CN⁻ groups .

Synthetic Methodologies and Optimization

Industrial Synthesis Routes

The compound is typically synthesized via chloromethylation of 4-fluorobenzonitrile using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst (e.g., ZnCl₂) . Key steps include:

  • Chloromethylation:

    4-F-C₆H₄-CN+CH₂O+HClZnCl₂2-(ClCH₂)-4-F-C₆H₃-CN4\text{-F-C₆H₄-CN} + \text{CH₂O} + \text{HCl} \xrightarrow{\text{ZnCl₂}} \text{2-(ClCH₂)-4-F-C₆H₃-CN}

    This reaction proceeds via electrophilic aromatic substitution, with the Lewis acid facilitating the generation of the chloromethyl electrophile.

  • Purification: Crystallization from toluene/hexane mixtures yields >95% purity .

A patent-pending method avoids toxic brominated intermediates by employing sodium bisulfate monohydrate in toluene at 110–115°C, achieving comparable yields (85–90%) with reduced environmental impact .

Side Reactions and Mitigation

  • Over-chlorination: Controlled reagent stoichiometry and low temperatures (20–25°C) prevent di- or tri-chlorinated byproducts .

  • Nitrile Hydrolysis: Inert atmospheres (N₂/Ar) and anhydrous conditions suppress the conversion of -C≡N to -COOH .

Reactivity and Functionalization

Nucleophilic Substitution

The chloromethyl group undergoes rapid substitution with nucleophiles (e.g., amines, azides):

2-(ClCH₂)-4-F-C₆H₃-CN+Nu⁻2-(NuCH₂)-4-F-C₆H₃-CN+Cl⁻\text{2-(ClCH₂)-4-F-C₆H₃-CN} + \text{Nu⁻} \rightarrow \text{2-(NuCH₂)-4-F-C₆H₃-CN} + \text{Cl⁻}

Conditions: DMF or DMSO, 60–80°C .

Coupling Reactions

Biological Activity and Therapeutic Applications

DPP-4 Inhibition

2-(Chloromethyl)-4-fluorobenzonitrile derivatives exhibit DPP-4 inhibition (IC₅₀ ~5 µM), a mechanism critical for managing type 2 diabetes. Clinical studies demonstrate a 1.2% reduction in HbA1c levels over 12 weeks, comparable to established drugs like sitagliptin .

Anticancer Activity

In vitro assays reveal dose-dependent cytotoxicity against breast (IC₅₀: 20 µM) and prostate (IC₅₀: 15 µM) cancer cells. Mechanistic studies suggest apoptosis induction via caspase-3 activation and Bcl-2 downregulation .

Cancer TypeIC₅₀ (µM)Mechanism
Breast (MCF-7)20Caspase-3 activation
Prostate (PC-3)15Bcl-2 suppression

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is a precursor to trelagliptin succinate, a once-weekly DPP-4 inhibitor. Patent WO2016024224A1 outlines its use in multi-step syntheses involving piperidine coupling and salt formation .

Agrochemical Development

Derivatives function as herbicides by inhibiting acetolactate synthase (ALS), with field trials showing 90% weed suppression at 10 g/ha .

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